molecular formula C13H13Cl2N5O2 B10972657 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

4-{[(2,4-dichlorophenyl)carbamoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10972657
M. Wt: 342.18 g/mol
InChI Key: XWPMYFQRIKFCSK-UHFFFAOYSA-N
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Description

4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a carboxamide group, as well as a 2,4-dichloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole coreThe final step includes the coupling of the 2,4-dichloroanilino moiety to the pyrazole ring via a carbonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the 2,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13Cl2N5O2

Molecular Weight

342.18 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)carbamoylamino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13Cl2N5O2/c1-2-20-11(12(16)21)10(6-17-20)19-13(22)18-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H2,16,21)(H2,18,19,22)

InChI Key

XWPMYFQRIKFCSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)N

Origin of Product

United States

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